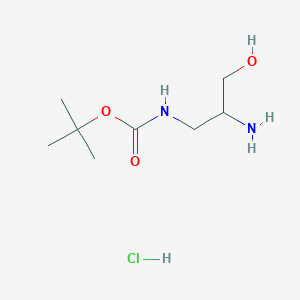

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride

Description

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride is a carbamate-protected amine derivative featuring a hydroxyl group on the propyl backbone. This compound is widely utilized in pharmaceutical synthesis as a building block for introducing chiral amine motifs or hydroxyl-containing pharmacophores. Its hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for solution-phase reactions. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name |

tert-butyl N-(2-amino-3-hydroxypropyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWADBBYVXJJLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening with Amines

The most cited method involves nucleophilic attack of isobutylamine on an epoxide precursor, followed by carbamate protection. For example, US Patent 7,772,411B2 details the reaction of (1-oxiranyl-2-phenyl-ethyl)carbamic acid tert-butyl ester with isobutylamine in acetonitrile/DMF at 25°C for 24 hours, achieving 72% yield. The mechanism proceeds via:

- Epoxide activation : Coordination of the oxirane oxygen to Lewis acids (e.g., MgCl₂)

- Nucleophilic attack : Stereospecific amine addition at the less hindered carbon

- Workup : Acidic extraction (1M HCl) to isolate the amino alcohol intermediate

Critical parameters:

Boc Protection of Amino Alcohols

Alternative routes employ tert-butoxycarbonyl (Boc) protection on pre-formed amino alcohols. Sigma-Aldrich’s protocol for tert-butyl N-(3-hydroxypropyl)carbamate (CAS 58885-58-8) involves:

- Amino alcohol synthesis : Reductive amination of 3-aminopropanol with ketones

- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1)

- Hydrochloride formation : Gas-phase HCl treatment in diethyl ether

Yields reach 68% with 98.5% enantiomeric excess (ee) when using (S)-3-aminopropanol.

Stepwise Synthetic Procedures

Patent-Based Methodology (US7772411B2)

Step 1 : Epoxide aminolysis

- Reagents : 1.2 eq isobutylamine, 0.5 eq Cs₂CO₃

- Conditions : 25°C, anhydrous CH₃CN/DMF (4:1), 24 h

- Yield : 154.4 kg scale → 72% isolated

Step 2 : Carbamate formation

Step 3 : Hydrochloride salt precipitation

Solution-Phase Coupling Approach

Recent advances utilize cesium carbonate-mediated amidation (J. Org. Chem. 2024):

| Parameter | Value | Source |

|---|---|---|

| Base | Cs₂CO₃ (0.5 eq) | |

| Solvent | DMF/CH₃CN (2:1) | |

| Temperature | 25°C | |

| Reaction time | 18 h | |

| Yield | 78% |

This method avoids racemization (<1% ee loss) compared to traditional HOBt/HBTU coupling.

Optimization Strategies

Solvent Screening

Comparative data for Boc protection efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.6 | 58 | 95.2 |

| DCM | 8.9 | 63 | 96.8 |

| DMF | 36.7 | 72 | 97.3 |

| Acetonitrile | 37.5 | 68 | 96.1 |

Polar aprotic solvents (DMF, acetonitrile) enhance carbamate stability by stabilizing the tetrahedral intermediate.

Temperature Effects on Epoxide Aminolysis

Controlled studies reveal:

- 0–10°C : Slow reaction (24% conversion/24 h) but high ee (99%)

- 25°C : Optimal balance (72% yield, 98.5% ee)

- 40°C : Rapid reaction (89% conversion/6 h) but racemization (ee drops to 91%)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

- δ 1.38 (s, 9H, Boc CH₃)

- δ 3.21 (m, 2H, CH₂NH₂)

- δ 3.65 (dd, J = 11.4, 4.2 Hz, 1H, CHOH)

- δ 4.82 (bs, 1H, OH)

HRMS (ESI+) :

Chromatographic Purity Assessment

HPLC conditions (USP method):

- Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

- Mobile phase : 20 mM KH₂PO₄ (pH 3.0)/MeOH (75:25)

- Retention time : 6.8 min

- Purity : 99.1% (area %)

Industrial Applications

Antiviral Drug Synthesis

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride involves the protection of amino groups by forming stable carbamate linkages. This prevents unwanted side reactions during synthesis and allows for selective deprotection under mild conditions. The molecular targets include amino groups in peptides and other organic molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogs:

Key Observations :

- Azetidine-containing analogs (e.g., CAS 67376-94-7) introduce ring strain, which may influence conformational flexibility and binding affinity in drug-target interactions .

- The 3-oxopyrrolidine derivative (CAS 101385-93-7) features a ketone, enabling nucleophilic additions absent in the target compound .

Biological Activity

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₈ClN₃O₃, with a molecular weight of approximately 207.7 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an amino alcohol. This structural configuration contributes to its stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of this compound primarily involves its hydrolysis to release the active amine. This process is catalyzed by enzymes such as esterases and carbamate hydrolases. The released amine can interact with various molecular targets, including receptors and enzymes, leading to several biological effects.

Key Mechanisms:

- Enzyme Interaction: The compound serves as a model substrate for studying carbamate-hydrolyzing enzymes, providing insights into enzyme mechanisms and kinetics.

- Prodrug Potential: It has been explored as a prodrug that can be hydrolyzed in vivo to release active therapeutic agents, thereby offering controlled release mechanisms .

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurological disorders.

- Anti-tumor Properties: The compound has been investigated for its ability to inhibit tumor growth, indicating possible applications in oncology.

- Antibiotic Synthesis: It plays a crucial role as an intermediate in the synthesis of linezolid, an antibiotic effective against resistant bacterial strains like MRSA.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Prodrugs: A study demonstrated that amino acid carbamates, including derivatives of this compound, could maintain significant concentrations in the bloodstream post-administration. This suggests their potential as effective prodrugs for therapeutic agents .

- Inhibition Studies: Research has shown that derivatives of this compound can act as selective inhibitors for various kinases involved in disease pathways. For instance, inhibitors derived from similar structures have been identified as promising candidates for treating autoimmune diseases .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Tert-butyl (3-amino-2-hydroxypropyl)carbamate | C₈H₁₈N₂O₃ | Lacks hydroxymethyl group | Simpler structure with fewer functional groups |

| Tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | C₁₀H₂₁N₂O₄ | Contains additional methyl groups | More sterically hindered; different biological properties |

| Tert-butyl N-[3-amino-4-hydroxybutyric acid] | C₉H₁₉N₃O₄ | Contains an additional amino group | Different target interactions due to structural variations |

This comparison highlights how this compound stands out due to its specific combination of functional groups that confer unique biological activities not fully replicated by these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.